molecular formula C21H21F2NO2S B2575813 (E)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-3-(4-methoxyphenyl)prop-2-en-1-one CAS No. 1706470-87-2

(E)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-3-(4-methoxyphenyl)prop-2-en-1-one

Numéro de catalogue: B2575813
Numéro CAS: 1706470-87-2
Poids moléculaire: 389.46
Clé InChI: PKZDQZRBLDFOBH-RUDMXATFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(E)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-3-(4-methoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C21H21F2NO2S and its molecular weight is 389.46. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-3-(4-methoxyphenyl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-3-(4-methoxyphenyl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

(E)-1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-3-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F2NO2S/c1-26-17-6-2-15(3-7-17)4-9-21(25)24-11-10-20(27-13-12-24)18-14-16(22)5-8-19(18)23/h2-9,14,20H,10-13H2,1H3/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKZDQZRBLDFOBH-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)N2CCC(SCC2)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)N2CCC(SCC2)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

(E)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-3-(4-methoxyphenyl)prop-2-en-1-one is a synthetic organic compound notable for its complex structure and potential biological activities. This compound features a thiazepan ring, a difluorophenyl group, and a methoxyphenyl moiety, which contribute to its unique pharmacological profile.

Chemical Structure

The compound can be represented as follows:

IUPAC Name (E)1(7(2,5difluorophenyl)1,4thiazepan4yl)3(4methoxyphenyl)prop2en1one\text{IUPAC Name }(E)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-3-(4-methoxyphenyl)prop-2-en-1-one

Biological Activity

Preliminary studies suggest that this compound exhibits significant biological activities, including:

  • Antimicrobial Activity : The thiazepan ring is known for its ability to interact with biological membranes and proteins, potentially leading to antimicrobial effects.
  • Antitumor Properties : Similar compounds have shown efficacy in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antioxidant Effects : The presence of the methoxyphenyl group may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties.

The biological activity of (E)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-3-(4-methoxyphenyl)prop-2-en-1-one may involve interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, leading to the observed pharmacological effects.

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antimicrobial activity of thiazepan derivatives, demonstrating that compounds with similar structures exhibited significant inhibition against various bacterial strains. The mechanism was attributed to membrane disruption and interference with cellular processes.
  • Cytotoxicity Assays : In vitro assays revealed that compounds containing thiazepan rings showed cytotoxic effects on cancer cell lines. The IC50 values indicated promising potential for further development as anticancer agents .
  • Antioxidant Activity : Research into related compounds highlighted their ability to reduce oxidative stress markers in cellular models. This suggests that (E)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-3-(4-methoxyphenyl)prop-2-en-1-one may similarly contribute to cellular protection against oxidative damage.

Comparative Analysis

CompoundStructure FeaturesBiological Activity
(E)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-3-(4-methoxyphenyl)prop-2-en-1-oneThiazepan ring, difluorophenyl groupAntimicrobial, Antitumor
7-(2,5-Difluorophenyl)-1,4-thiazepaneThiazepane coreAntimicrobial
4-MethoxyphenolSimple aromatic structureAntioxidant

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (E)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-3-(4-methoxyphenyl)prop-2-en-1-one to improve yield and purity?

  • Methodological Answer : Utilize Suzuki-Miyaura coupling for introducing the 2,5-difluorophenyl group, as demonstrated in analogous enone syntheses . Optimize reaction conditions (e.g., catalyst loading, temperature) via Design of Experiments (DoE). Monitor reaction progress using TLC and purify via column chromatography with gradient elution (e.g., hexane/ethyl acetate). Confirm purity via HPLC (>95%) and characterize intermediates using 1H^1H/13C^{13}C NMR.

Q. What spectroscopic techniques are critical for characterizing the stereochemistry and functional groups in this compound?

  • Methodological Answer : Employ 1H^1H-NMR to confirm the E-configuration of the α,β-unsaturated ketone (coupling constant J1216HzJ \approx 12–16 \, \text{Hz}) and assess thiazepane ring conformation. Use 19F^{19}F-NMR to verify fluorine substitution patterns . IR spectroscopy can validate carbonyl (C=O, ~1650–1700 cm1^{-1}) and methoxy (C-O, ~1250 cm1^{-1}) groups.

Q. How should crystallographic data be collected and refined for this compound?

  • Methodological Answer : Grow single crystals via slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH). Collect X-ray diffraction data using MoKα radiation (λ = 0.71073 Å) and refine structures with SHELXL . Validate geometry using ORTEP-3 for graphical representation . Report anisotropic displacement parameters and hydrogen bonding interactions (e.g., C-H···O/F).

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental data (e.g., NMR vs. X-ray) regarding molecular conformation?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to compare energy-minimized conformers with X-ray structures . Analyze NMR coupling constants and NOESY correlations to assess dynamic behavior in solution. For rigid moieties (e.g., thiazepane ring), prioritize X-ray data; for flexible groups (e.g., methoxyphenyl), consider solvent effects on NMR signals .

Q. What computational strategies are recommended for predicting the compound’s reactivity or binding affinity?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to simulate interactions with biological targets (e.g., enzymes with hydrophobic pockets). Calculate electrostatic potential maps (MEPs) to identify nucleophilic/electrophilic sites. Validate predictions with in vitro assays (e.g., enzyme inhibition) .

Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?

  • Methodological Answer : Synthesize analogs with modified substituents (e.g., replacing methoxy with hydroxyl or halogens) and compare crystallographic data (e.g., torsion angles) . Use QSAR models to correlate structural features (e.g., Hammett σ values) with biological activity. Cross-reference thermal stability (DSC/TGA) with functional group substitutions .

Q. What methods are effective for analyzing thermal stability and phase transitions in this compound?

  • Methodological Answer : Perform differential scanning calorimetry (DSC) at 10°C/min under nitrogen to detect melting points and polymorphic transitions. Pair with thermogravimetric analysis (TGA) to assess decomposition thresholds (>200°C typical for aromatic ketones) .

Q. How can enantiomeric separation be achieved for chiral analogs of this compound?

  • Methodological Answer : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in HPLC. Optimize mobile phase composition (e.g., hexane/isopropanol) for baseline resolution. Confirm enantiopurity via circular dichroism (CD) spectroscopy .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.